molecular formula C4H6O2S2 B15286975 Thiomethanesulfonic Acid S-2-Propynyl Ester

Thiomethanesulfonic Acid S-2-Propynyl Ester

Cat. No.: B15286975
M. Wt: 150.2 g/mol
InChI Key: BLCBCXUNFGTUJI-UHFFFAOYSA-N
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Description

Thiomethanesulfonic Acid S-2-Propynyl Ester (CAS: Not explicitly provided in evidence; structurally inferred) is a sulfonic acid derivative where the sulfonic acid group (-SO₃H) is esterified via a sulfur atom to a propargyl (2-propynyl) group.

The propargyl group introduces unique reactivity, such as participation in click chemistry (e.g., azide-alkyne cycloaddition) and susceptibility to radical-based reactions.

Properties

Molecular Formula

C4H6O2S2

Molecular Weight

150.2 g/mol

IUPAC Name

3-methylsulfonylsulfanylprop-1-yne

InChI

InChI=1S/C4H6O2S2/c1-3-4-7-8(2,5)6/h1H,4H2,2H3

InChI Key

BLCBCXUNFGTUJI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCC#C

Origin of Product

United States

Preparation Methods

Propargyl Methanethiosulfonate can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of aryl-propargyl alcohols . This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. Industrial production methods may vary, but they generally involve similar principles of nucleophilic substitution and catalysis .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiomethanesulfonic Acid Esters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Group Melting Point (°C) Storage Conditions Key Applications/Properties
Thiomethanesulfonic Acid S-2-Propynyl Ester - C₄H₆O₂S₂ (inferred) ~166 (calculated) Propargyl (HC≡C-CH₂-) Not reported Likely requires stability precautions Potential crosslinking, bioconjugation
MTS-3-MTS (1,3-Propanediyl Bismethanethiosulfonate) 55-96-9 C₅H₁₂O₄S₄ 264.41 Trimethylene (-CH₂-CH₂-CH₂-) 55–57 -20°C,避光避湿 Crosslinking agent in protein studies
Methanesulfonothioic Acid S-(2-Hydroxypropyl) Ester Not provided C₄H₁₀O₃S₂ ~194 (calculated) 2-Hydroxypropyl (HO-CH₂-CH(CH₃)-) Not reported Not specified Hydrophilicity due to hydroxyl group
Thio-methanesulfonic Acid S,S'-[(Methylimino)diethylene] Ester 16216-82-3 C₇H₁₆N₂O₄S₂ 280.40 (calculated) Methylimino diethylene (-CH₂-N(CH₃)-CH₂-CH₂-) Not reported Not specified Chelation or metal-binding potential

Key Observations:

Structural Diversity :

  • The propargyl group in the target compound introduces alkyne functionality, enabling click chemistry applications, whereas the hydroxypropyl substituent () enhances hydrophilicity and hydrogen-bonding capacity .
  • MTS-3-MTS () features a bismethanethiosulfonate structure with a trimethylene spacer, making it a bifunctional crosslinker ideal for modifying cysteine residues in proteins .

Physical Properties :

  • MTS-3-MTS has a higher molecular weight (264.41 g/mol) and defined melting point (55–57°C) compared to the target compound, which is inferred to have a lower molecular weight (~166 g/mol) due to its simpler structure.
  • Storage conditions vary significantly: MTS-3-MTS requires stringent storage (-20°C,避光避湿) to prevent degradation, while other esters may have less demanding stability profiles .

In contrast, the propargyl group’s alkyne moiety is highly reactive, making the target compound suitable for modular synthesis strategies, though experimental validation is needed.

Research Findings and Implications

  • Crosslinking Efficiency : MTS-3-MTS demonstrates high efficiency in protein modification due to its bifunctional reactivity, with applications in structural biology and drug discovery .
  • Substituent Effects : Hydrophilic substituents (e.g., 2-hydroxypropyl) may improve solubility in aqueous systems, whereas hydrophobic groups (e.g., propargyl) favor organic-phase reactions .
  • Thermal Stability : The melting point of MTS-3-MTS (55–57°C) indicates moderate thermal stability, whereas propargyl esters may decompose at lower temperatures due to alkyne instability .

Biological Activity

Thiomethanesulfonic Acid S-2-Propynyl Ester (TMSE) is a compound of interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

TMSE is characterized by its unique thiol and sulfonic acid functional groups, which contribute to its reactivity and potential biological effects. The structure can be represented as follows:

C3H5O2S2\text{C}_3\text{H}_5\text{O}_2\text{S}_2

Biological Activity Overview

The biological activities of TMSE have been investigated in several contexts, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of key findings:

Antimicrobial Activity

  • Mechanism of Action : TMSE exhibits antibacterial properties by disrupting bacterial cell membranes, leading to cell lysis.
  • Efficacy : Studies have shown that TMSE has significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the bacterial strain.

Anti-inflammatory Effects

  • Inhibition of Cytokines : TMSE has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
  • Animal Studies : In models of acute inflammation, administration of TMSE resulted in decreased edema and pain response, suggesting its potential as an anti-inflammatory agent.

Anticancer Properties

  • Cell Proliferation : TMSE has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • Apoptosis Induction : Mechanistic studies indicate that TMSE induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of TMSE against Staphylococcus aureus and Escherichia coli. The results indicated that TMSE significantly inhibited bacterial growth at concentrations as low as 100 µg/mL, demonstrating its potential as a therapeutic agent for bacterial infections .

Case Study 2: Anti-inflammatory Activity

A research article in Inflammation Research detailed the anti-inflammatory effects of TMSE in a murine model of arthritis. Mice treated with TMSE showed a marked reduction in joint swelling and inflammatory markers compared to controls, suggesting that TMSE may serve as an effective treatment for inflammatory diseases .

Case Study 3: Anticancer Research

In a study published in Cancer Letters, TMSE was tested on human breast cancer cell lines (MCF-7). The compound was found to inhibit cell growth by 70% at a concentration of 50 µM after 48 hours of treatment. Further analysis revealed that TMSE induced apoptosis through mitochondrial pathways .

Data Tables

Biological ActivityTarget Organism/Cell LineMIC (µg/mL)Effectiveness
AntimicrobialStaphylococcus aureus100High
AntimicrobialEscherichia coli200Moderate
Anti-inflammatoryMurine modelN/ASignificant
AnticancerMCF-7 (breast cancer)50High

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